Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone
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Overview
Description
This compound is characterized by its complex structure, which includes an alkyl group and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons . It is commonly used as a fragrance ingredient due to its powerful, diffusive, woody amber note with vetiver and smoky tobacco nuances .
Preparation Methods
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is synthesized from the corresponding trimethylcyclododecatriene by acetylation with acetic anhydride in the presence of boron trifluoride etherate . This method is efficient and allows for the production of the compound on an industrial scale .
Chemical Reactions Analysis
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the alkyl groups, using reagents like halogens or nucleophiles.
Scientific Research Applications
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclic ketones and their reactivity.
Biology: The compound’s fragrance properties make it useful in olfactory research.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of its fragrance and possible effects on mood and cognition.
Mechanism of Action
The mechanism of action of methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its characteristic woody amber scent . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is unique due to its specific structure and fragrance profile. Similar compounds include:
Methyl 2,6,10-trimethyl-2,5,9-cyclododecatrien-1-yl ketone: Shares a similar structure but may have different olfactory properties.
Cyclododecane derivatives: These compounds have similar cyclic structures but vary in their functional groups and fragrance characteristics.
Properties
CAS No. |
28371-99-5 |
---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3 |
InChI Key |
QWAUHUKNKGMBBD-UHFFFAOYSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C/C=C(\C(CC1)C(=O)C)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
Origin of Product |
United States |
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